8-bromo-3-methyl-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione
Description
8-Bromo-3-methyl-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione is a brominated purine derivative characterized by a xanthine core structure modified with a bromine atom at position 8, a methyl group at position 3, and a 4-nitrobenzyl substituent at position 5. Its molecular formula is C₁₃H₁₁BrN₆O₄, with a molecular weight of 395.17 g/mol (calculated from and structural analogs). The compound’s 4-nitrobenzyl group introduces strong electron-withdrawing effects, distinguishing it from other purine derivatives.
Properties
IUPAC Name |
8-bromo-3-methyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN5O4/c1-17-10-9(11(20)16-13(17)21)18(12(14)15-10)6-7-2-4-8(5-3-7)19(22)23/h2-5H,6H2,1H3,(H,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGMNXZGFYQMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3-methyl-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom at the 8th position of the purine ring.
Methylation: Addition of a methyl group at the 3rd position.
Benzylation: Attachment of the 4-nitrobenzyl group at the 7th position.
Each step requires specific reagents and conditions, such as:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methylation: Using methyl iodide or dimethyl sulfate with a base.
Benzylation: Using 4-nitrobenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
8-bromo-3-methyl-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Using nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study purine metabolism and enzyme interactions.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 8-bromo-3-methyl-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting enzymes involved in purine metabolism.
Receptor Modulation: Interacting with purine receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties, derived from the evidence:
Key Observations:
Substituent Effects on Reactivity and Yield
- The 4-nitrobenzyl group in the target compound is expected to reduce nucleophilic substitution efficiency at position 7 compared to smaller substituents like methyl or benzyl (). For example, benzyl-substituted analogs achieve yields >95%, while bulkier groups (e.g., but-2-yn-1-yl in ) yield 76–83% .
- Bromine at position 8 enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) more effectively than chlorine ().
Physicochemical Properties The 4-nitrobenzyl group increases molecular polarity and may elevate melting points compared to non-polar substituents (e.g., methyl or benzyl). For instance, benzyl-substituted Compound 6 melts at 164°C, while methyl-substituted Compound 8 melts at 187°C . Lipophilicity (logP) is likely reduced in the target compound due to the nitro group, contrasting with 3-chlorobenzyl analogs (), which exhibit higher membrane permeability .
Biological Activity Substitution at position 7 significantly impacts bioactivity. For example, 3-methylbenzyl-substituted NCT-501 () inhibits aldehyde dehydrogenase with nanomolar potency, while caffeine-derived analogs () lose CNS activity but retain analgesic effects when modified at position 8 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
